11alpha,17beta-Dihydroxyandrost-1,4-dien-3-one
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Overview
Description
11alpha,17beta-Dihydroxy-1,4-androstadien-3-one is a 3-hydroxy steroid. It has a role as an androgen.
Scientific Research Applications
Microbial Transformation and Tyrosinase Inhibitory Activity
The compound 11alpha,17beta-Dihydroxyandrost-1,4-dien-3-one has been a subject of study in the context of microbial transformation. For example, Choudhary et al. (2005) explored the microbial transformation of related compounds by fungi, which yielded hydroxylated derivatives with tyrosinase inhibitory activity. This suggests potential applications in the field of biochemistry and pharmaceuticals, particularly in skin-related conditions where tyrosinase inhibition is relevant (Choudhary et al., 2005).
Potential in Steroid Synthesis
The synthesis of various steroidal compounds, including those related to this compound, is another area of active research. For instance, Lobastova et al. (2009) achieved the synthesis of 3beta-hydroxy-androsta-5,7-dien-17-one from a related compound through microbial 7alpha-hydroxylation, demonstrating the utility of these compounds in creating novel vitamin D derivatives (Lobastova et al., 2009).
Bioorganic and Medicinal Chemistry
Research in bioorganic and medicinal chemistry has also focused on derivatives of this compound. Cook et al. (2005) synthesized a compound with a similar structure that exhibited potent and selective androgen response modulation, indicating its potential use in therapies targeting androgen-related pathways (Cook et al., 2005).
Pharmaceutical Applications
Further, the compound and its derivatives have implications in pharmaceutical research. For instance, Jarman et al. (1998) examined the role of a structurally similar compound in inhibiting human cytochrome P45017alpha, a crucial enzyme in steroid biosynthesis. Such studies highlight the compound's potential in developing drugs targeting specific biochemical pathways (Jarman et al., 1998).
Properties
30915-20-9 | |
Molecular Formula |
C19H26O3 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(8S,9S,10R,11R,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h7-9,13-17,21-22H,3-6,10H2,1-2H3/t13-,14-,15+,16-,17+,18-,19-/m0/s1 |
InChI Key |
XBDIPICFPCBNBB-RUOITVIXSA-N |
Isomeric SMILES |
C[C@]12C[C@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)C=C[C@]34C)O |
SMILES |
CC12CC(C3C(C1CCC2O)CCC4=CC(=O)C=CC34C)O |
Canonical SMILES |
CC12CC(C3C(C1CCC2O)CCC4=CC(=O)C=CC34C)O |
30915-20-9 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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